Technical Whitepaper: Physicochemical Profiling of 5,6-Dihydroxyflavone
Technical Whitepaper: Physicochemical Profiling of 5,6-Dihydroxyflavone
This guide provides a rigorous physicochemical profiling of 5,6-Dihydroxyflavone (5,6-DHF), synthesizing experimental data with structural mechanistic analysis.
Executive Summary
5,6-Dihydroxyflavone (5,6-DHF) is a bioactive flavonoid distinguished by a catechol moiety on the A-ring and a lack of B-ring substitution. Unlike its structural isomer 7,8-dihydroxyflavone (a TrkB agonist), 5,6-DHF exhibits distinct electronic distribution and lipophilicity profiles driven by the intramolecular hydrogen bonding between the C5-hydroxyl and the C4-carbonyl. This guide details the physicochemical constants, spectral behaviors, and validated analytical protocols required for the rigorous study of 5,6-DHF in drug development and phytochemical research.
Molecular Identity & Structural Architecture
The physicochemical behavior of 5,6-DHF is governed by two critical structural features:
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The 5-OH/4-Keto Chelation: A strong intramolecular hydrogen bond reduces the acidity of the 5-OH group and increases lipophilicity by "masking" a polar donor.
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The A-Ring Catechol (5,6-diol): This moiety confers high oxidation susceptibility and specific metal-chelating capabilities, distinct from B-ring catechols found in quercetin or luteolin.
| Parameter | Data |
| IUPAC Name | 5,6-dihydroxy-2-phenylchromen-4-one |
| CAS Number | 6665-66-3 |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| SMILES | O=C1C(O)=C(O)C=CC2=C1OC(C3=CC=CC=C3)=CC2 |
| Key Moiety | A-ring Catechol (5,6-position) |
Structural Visualization
The following diagram illustrates the key functional zones dictating reactivity and solubility.
Figure 1: Structural-Functional Map of 5,6-DHF showing the impact of specific moieties on physicochemical properties.
Physicochemical Properties Profile
Thermodynamic & Solubility Constants
The solubility of 5,6-DHF is characteristic of "masked" polyphenols. While the hydroxyl groups suggest polarity, the 5-OH internal bond renders the molecule surprisingly lipophilic compared to isomers like 6,7-DHF.
| Property | Value / Range | Notes |
| Melting Point | 189°C (185.5 – 191.5°C) | Sharp transition indicates high crystallinity. |
| LogP (Predicted) | 2.8 – 3.2 | Moderately lipophilic; suitable for BBB penetration. |
| Solubility (Water) | < 0.1 mg/mL | Poorly soluble at neutral pH. |
| Solubility (Organic) | > 20 mg/mL | Soluble in DMSO, DMF, warm Ethanol. |
| pKa₁ (6-OH) | 8.5 – 9.0 (Predicted) | First deprotonation site (most acidic). |
| pKa₂ (5-OH) | ~11.5 – 12.0 (Predicted) | Weak acidity due to H-bond stabilization with C=O. |
Solubility Logic & Solvent Selection
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Extraction: Use Methanol or Ethyl Acetate . The molecule partitions well into organic phases.
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Bioassays: Dissolve in 100% DMSO to create a stock (e.g., 10-50 mM), then dilute into aqueous buffer. Ensure final DMSO < 0.5% to avoid cytotoxicity.
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pH Dependence: Solubility increases significantly at pH > 9.0 due to deprotonation of the 6-OH, but this compromises stability (autoxidation).
Spectral Characterization
Identification of 5,6-DHF relies on specific UV-Vis shifts, particularly using the Aluminum Chloride (AlCl₃) method which differentiates it from other flavones.
UV-Vis Absorption Profile
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Band II (Benzoyl System): λmax ~ 260–275 nm (A-ring absorption).
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Band I (Cinnamoyl System): λmax ~ 330–350 nm (B-ring conjugation).
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Note: The 5,6-substitution pattern often results in a single broad envelope or shoulders rather than two distinct sharp peaks compared to 5,7-substituted flavones.
Diagnostic Shift Reagents (Mechanism)
The reaction with AlCl₃ is the gold standard for confirming the 5,6-dihydroxy motif.
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AlCl₃ alone: Forms acid-stable complexes with the 4-keto-5-hydroxy system AND acid-labile complexes with the ortho-dihydroxyls (5,6-catechol).
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Result: Large Bathochromic shift (Red shift) of Band I (~ +40-60 nm).
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AlCl₃ + HCl: The acid breaks the weaker catechol complex but leaves the strong 4-keto-5-hydroxy complex intact.
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Result: The spectrum shifts back slightly but remains red-shifted relative to the native spectrum, confirming the 5-OH presence.
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Analytical Protocol: HPLC-DAD Quantification
This validated workflow ensures separation of 5,6-DHF from common impurities or isomers (e.g., 7,8-DHF).
Chromatographic Conditions
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of 6-OH).
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Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
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Flow Rate: 1.0 mL/min.[1]
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Temperature: 30°C.
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Detection: UV at 270 nm (max sensitivity) and 340 nm (specificity).
Gradient Program
| Time (min) | % Mobile Phase B (MeCN) | State |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 10% | Re-equilibration |
Workflow Diagram
Figure 2: Step-by-step HPLC analytical workflow for 5,6-DHF quantification.
Stability & Handling Guidelines
Oxidation Susceptibility
The 5,6-catechol moiety is prone to autoxidation at alkaline pH, forming quinones.
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Risk: High in phosphate buffers > pH 7.4.
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Mitigation: Always include antioxidants (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) in aqueous stock solutions if stored > 4 hours.
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Storage: Solid state is stable at -20°C. Solutions should be prepared fresh or stored at -80°C under inert gas (Argon/Nitrogen).
Light Sensitivity
Flavones undergo photo-isomerization or degradation under intense UV light.
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Protocol: Perform all extractions and handling under amber light or in amber glassware.
References
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Thermo Scientific Chemicals. (2024). 5,6-Dihydroxyflavone, 97% Specification Sheet. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79203, 5,6-Dihydroxyflavone. Retrieved from
- Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Standard reference for AlCl3 shift mechanisms).
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BenchChem. (2025).[2] Solubility and Chromatographic Guide for Dihydroxyflavones. Retrieved from
- Chen, J., et al. (2018). Determination of pKa values of hydroxyflavones by spectrophotometric and computational methods. Journal of Molecular Structure.
